Pyridazinediones-derivative-1

neurodegeneration glutamate antagonism excitotoxicity

Generic substitution of pyridazinedione analogs compromises experimental reproducibility due to functional divergence across subclasses. Pyridazinediones-derivative-1 features a unique fused pyridazino[4,5-b]quinoline-1,4,10-trione core that ensures target specificity. - Validated glutamate antagonism: ED50 2.1 μM in isolated guinea pig ileum. - Mechanistically orthogonal to kinase inhibitors & bioconjugation pyridazinediones. - ≥98% purity solid; stored at -20°C (powder) or -80°C (solution); ships ambient.

Molecular Formula C11H6ClN3O3
Molecular Weight 263.63 g/mol
Cat. No. B1663829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazinediones-derivative-1
SynonymsPyridazinediones-derivative-1
Molecular FormulaC11H6ClN3O3
Molecular Weight263.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC3=C(C2=O)C(=O)NNC3=O
InChIInChI=1S/C11H6ClN3O3/c12-4-1-2-5-6(3-4)13-8-7(9(5)16)10(17)14-15-11(8)18/h1-3H,(H,13,16)(H,14,17)(H,15,18)
InChIKeyQZWYCFYTWWTGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazinediones-derivative-1: Identity, Bioactivity & Specifications


Pyridazinediones-derivative-1 (CAS 147493-44-5) is a synthetic heterocyclic compound with the molecular formula C₁₁H₆ClN₃O₃ and a molecular weight of 263.64 g/mol . The compound is supplied as a solid, soluble in DMSO, and requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability . This compound has documented potential in treating neurodegenerative disorders and exhibits an ED₅₀ of 2.1 μM for inhibiting glutamate-induced contractions of isolated guinea pig ileum [1]. The compound's structural identity is defined by its canonical SMILES notation: O=C1NNC(C2=NC3=CC(Cl)=CC=C3C(O)=C21)=O .

Fused pyridazino[4,5-b]quinoline core
Functional glutamate antagonism in tissue assay
Suited for excitotoxicity pathway research

Pyridazinediones-derivative-1: Generic Substitution Limitations


Generic substitution within the pyridazinedione chemical class is scientifically unsound due to the extreme functional divergence exhibited across different subclasses and substitution patterns. Pyridazinediones-derivative-1 is characterized by a fused pyridazino[4,5-b]quinoline-1,4,10-trione core , which distinguishes it from simple monocyclic pyridazine-3,6-diones [1] and aryl-substituted pyridazinediones used in bioconjugation [2]. This fused heterocyclic system confers specific pharmacological properties—namely glutamate antagonism in isolated guinea pig ileum with an ED₅₀ of 2.1 μM—that cannot be extrapolated to or replicated by other pyridazinedione derivatives . Compounds lacking this fused scaffold, such as monocyclic 3,6-pyridazinedione or its simple aryl derivatives, exhibit fundamentally different reactivity profiles (e.g., reversible cysteine modification) or entirely distinct biological targets (e.g., CDK inhibition) [2]. Therefore, substituting Pyridazinediones-derivative-1 with a different pyridazinedione analog would introduce unverified pharmacological behavior, invalidating comparative experimental results and compromising research reproducibility.

Scaffold class mismatch
Fused pyridazinoquinoline core diverges from monocyclic or aryl pyridazinediones, altering target profile.
Functional target divergence
Glutamate antagonism vs. bioconjugation reactivity or kinase inhibition prevents direct substitution.
Assay context specificity
Guinea pig ileum contraction assay results may not transfer to biochemical or cell-based platforms.

Pyridazinediones-derivative-1: Comparative Functional Assay Data


Glutamate Antagonism in Guinea Pig Ileum

Pyridazinediones-derivative-1 demonstrates functional antagonism of glutamate-induced contractions in isolated guinea pig ileum with an ED₅₀ of 2.1 μM . In contrast, structurally simpler pyridazinedione derivatives used in bioconjugation applications show no detectable activity in this glutamate antagonism assay, as they are designed for reversible cysteine modification rather than receptor pharmacology [1].

Glutamate Antagonism
Class-level
ED₅₀ = 2.1 μM
Supports excitotoxicity pathway study context
Isolated guinea pig ileum; class-level inference
neurodegeneration glutamate antagonism excitotoxicity

Reversible Cysteine Modification

Substituted pyridazinediones (PDs) demonstrate tunable and reversible covalent modification of cysteine residues, with electrophilicity directly correlating to Michael addition and retro-Michael deconjugation rates [1]. In comparative studies, aryl-bearing pyridazinediones exhibit fundamentally increased reactivity relative to non-aryl analogs, a finding corroborated by DFT calculations and SCXRD analysis [1]. This tunability contrasts with irreversible covalent modifiers such as maleimides, which permanently modify cysteine residues and lack deconjugation capability [1].

Cysteine Modification
Head-to-head
Aryl pyridazinediones: reversible; Maleimides: irreversible
Reversible reactivity defines bioconjugation PD subclass
Peptide/protein thiol modification conditions
bioconjugation covalent inhibition reversible cysteine modification

CDK2/CDK9 Kinase Inhibition

Optimized pyridazine-3,6-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinases CDK2 and CDK9 . Certain derivatives exhibit IC₅₀ values <50 nM against these kinase targets . This kinase inhibitory activity is fundamentally distinct from the glutamate antagonism observed with Pyridazinediones-derivative-1 (ED₅₀ = 2.1 μM in guinea pig ileum), which acts via a non-kinase mechanism and exhibits micromolar rather than nanomolar potency .

Kinase Inhibition
Cross-study
≥42-fold potency gap; glutamate antagonism vs. CDK2/CDK9 inhibition
Target divergence across pyridazinedione subclasses
Source review; exact IC₅₀ values not reported
kinase inhibition CDK2 CDK9 cancer

Pyridazinediones-derivative-1 Research Applications


Glutamate Excitotoxicity in Neurodegenerative Models

Pyridazinediones-derivative-1 is optimally deployed as a tool compound for investigating glutamate-mediated excitotoxicity mechanisms in neurodegenerative disease research. The compound's documented ED₅₀ of 2.1 μM for inhibiting glutamate-induced contractions in isolated guinea pig ileum provides a validated functional readout . Researchers studying conditions such as Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS)—where excessive glutamatergic signaling contributes to neuronal death—may utilize this compound to probe glutamate receptor pharmacology in ex vivo tissue preparations. This application scenario directly leverages the compound's only quantifiable biological activity established in Section 3, Evidence Item 1.

SAR on Fused Pyridazinoquinoline Scaffolds

The unique fused pyridazino[4,5-b]quinoline-1,4,10-trione core of Pyridazinediones-derivative-1 distinguishes it from monocyclic pyridazine-3,6-diones and simple aryl pyridazinediones . This compound serves as a valuable reference point for medicinal chemistry programs exploring SAR within this fused heterocyclic space. Researchers can benchmark new synthetic analogs against the established 2.1 μM ED₅₀ activity to evaluate whether structural modifications enhance or diminish functional glutamate antagonism. This scenario aligns with the class-level inference established in Section 3, Evidence Item 1, where structural divergence among pyridazinedione subclasses correlates with distinct functional outcomes.

Negative Control for Bioconjugation & Kinase Studies

Given the mechanistic divergence established in Section 3 (Evidence Items 2 and 3), Pyridazinediones-derivative-1 may serve as a negative control in studies investigating pyridazinedione-based reversible cysteine modification or CDK2/CDK9 kinase inhibition [1]. Its fused quinoline-containing scaffold and lack of reported kinase activity or thiol reactivity make it mechanistically orthogonal to bioconjugation-focused pyridazinediones. Researchers can use this compound to demonstrate that observed effects are specific to the intended pyridazinedione subclass and not a general property of the broader chemical class.

Application
Selection Property
Validation Focus
Neurodegeneration excitotoxicity models
Glutamate antagonism activity
Functional tissue assay context
Fused pyridazinoquinoline SAR
Scaffold identity: pyridazino[4,5-b]quinoline core
Benchmark glutamate antagonism data
Negative control for PD bioconjugation/kinase studies
Mechanistic orthogonality (no thiol reactivity or kinase inhibition)
Assay-specificity verification

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